1-[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole
Beschreibung
The compound 1-[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole features a 1H-1,3-benzodiazole core substituted at position 1 with a pyrrolidin-3-yl group. This pyrrolidine is further functionalized by a 1-methanesulfonylpiperidine-4-carbonyl moiety. The methyl group at position 2 of the benzodiazole introduces steric effects, while the methanesulfonyl group on the piperidine enhances polarity and solubility.
Eigenschaften
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-14-20-17-5-3-4-6-18(17)23(14)16-9-10-21(13-16)19(24)15-7-11-22(12-8-15)27(2,25)26/h3-6,15-16H,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZUORGPRMSYIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4CCN(CC4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction involving a suitable halide precursor and a pyrrolidine derivative.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzodiazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
This compound is characterized by the presence of a benzodiazole ring , a pyrrolidine ring , and a methanesulfonyl group . These structural features contribute to its unique chemical properties and potential biological activities. The combination of these functional groups enhances its interaction with biological targets, making it a valuable candidate for research.
Chemistry
In synthetic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of novel compounds with desired properties.
Biology
In biological research, 1-[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with specific molecular targets makes it suitable for studying enzyme mechanisms and pathways.
Medicine
The compound has been explored for its therapeutic properties, particularly in the following areas:
- Anticancer Activity : Research indicates that benzodiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to this one have shown low LC50 values (e.g., 0.42 µg/ml), suggesting potent anticancer activity compared to standard treatments like vincristine .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases.
- Antiviral Activity : There is growing interest in assessing the antiviral potential of this compound, particularly against emerging viral pathogens.
Wirkmechanismus
The mechanism of action of 1-[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Core Heterocycle Variations
- Target Compound : The 1H-1,3-benzodiazole core contains two nitrogen atoms at positions 1 and 3, enabling hydrogen bonding and π-π interactions .
- 1-[3-(5-Chloro-1H-benzimidazol-2-yl)-4-fluoro-phenyl]-piperidine-4-carboxylic acid methyl-(1-methyl-pyrrolidin-3-yl)-amide (CAS 1258279-20-7) : Features a benzimidazole core, which differs from benzodiazole by having a fused benzene and imidazole ring. The chloro and fluoro substituents increase lipophilicity and metabolic stability .
- 1-{1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one (): Contains a benzodiazol-2-one lactam structure, which may alter hydrogen-bonding capacity compared to the non-lactam benzodiazole .
Substituent and Functional Group Analysis
Pharmacokinetic and Pharmacodynamic Implications
- Solubility : The methanesulfonyl group in the target compound and ’s ethyl methanesulphonate derivatives likely improve solubility compared to halogenated or aromatic substituents .
- Metabolic Stability : Fluorinated analogs () may exhibit longer half-lives due to resistance to cytochrome P450 oxidation .
- Target Interaction: Piperidine vs.
Biologische Aktivität
The compound 1-[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
This compound belongs to the class of benzodiazoles , which are known for their diverse pharmacological properties. The presence of a piperidine moiety enhances its interaction with biological targets, while the methanesulfonyl group may influence solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation reactions involving piperidine derivatives.
- Functional group modifications to introduce the methanesulfonyl and carbonyl groups.
- Characterization through spectroscopic methods such as NMR and IR to confirm structure.
Anticancer Properties
Recent studies have indicated that benzodiazole derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds structurally similar to our target have shown promising results in inhibiting cell proliferation with low LC50 values (e.g., 0.42 µg/ml compared to standard treatments like vincristine) .
Neuropharmacological Effects
Research suggests that benzodiazoles can act as modulators in central nervous system pathways. Specifically, they may function as antagonists at neurokinin receptors (NK3), which are implicated in conditions such as depression and anxiety . The compound's structural features support its potential as a therapeutic agent in treating psychiatric disorders.
Antioxidant Activity
Benzodiazole derivatives have also demonstrated antioxidant properties. For example, related compounds exhibited IC50 values indicating moderate antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .
While the exact mechanism of action for this specific compound is not fully elucidated, it is hypothesized that it may interact with various cellular pathways:
- Modulation of ion channels (e.g., TRPC5) leading to altered cellular calcium levels.
- Inhibition of specific kinases involved in cancer cell signaling pathways.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in constructing the pyrrolidine-piperidine-benzodiazole scaffold of this compound?
- Methodological Answer : The synthesis involves coupling a methanesulfonylpiperidine-carbonyl moiety to a pyrrolidine ring, followed by benzodiazole functionalization. A critical step is achieving regioselectivity during cyclization of the benzodiazole core. For example, refluxing in aprotic solvents (e.g., DMF) with catalytic acid may prevent side reactions like N-methylation overoxidation . Evidence from similar compounds (e.g., pyrazole derivatives) suggests that protecting groups (e.g., Boc for amines) improve yield during multi-step syntheses .
Q. Which spectroscopic techniques are most effective for characterizing intermediates and the final compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substituent positions on the benzodiazole ring and verifying piperidine-pyrrolidine connectivity. Coupling constants in aromatic regions (δ 7.0–8.5 ppm) distinguish benzodiazole protons from heterocyclic signals .
- HRMS : Validates molecular ion peaks, particularly for sulfonyl and carbonyl groups, which often fragment during ionization .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) functional groups .
Q. How can researchers optimize reaction conditions for introducing the methanesulfonyl group to the piperidine ring?
- Methodological Answer : Sulfonylation typically requires methanesulfonyl chloride in dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts. Evidence from analogous piperidine derivatives highlights the importance of low temperatures (0–5°C) to minimize sulfonic acid formation . Post-reaction purification via flash chromatography (cyclohexane/ethyl acetate gradients) removes unreacted reagents .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar benzodiazole derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent polarity). For example, sulfonyl-containing compounds may show reduced activity in high-salt buffers due to aggregation. A meta-analysis of IC₅₀ values from peer-reviewed studies (e.g., pyrazole-based antimicrobials ) suggests normalizing data to logP values and testing under standardized conditions (e.g., 10% DMSO in PBS) .
Q. How can computational modeling predict the compound’s binding affinity to serotonin receptors, given its structural similarity to known ligands?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with 5-HT receptor subtypes (e.g., 5-HT₃). The methanesulfonyl group may form hydrogen bonds with Thr244 and Tyr234 residues .
- MD Simulations : Assess stability of the piperidine-pyrrolidine conformation over 100 ns trajectories. Compare results to crystallographic data of related indazole derivatives .
- SAR Analysis : Replace the N-methyl group with bulkier substituents (e.g., isopropyl) to evaluate steric effects on receptor binding .
Q. What mechanistic insights explain the compound’s instability under acidic conditions?
- Methodological Answer : Acid-catalyzed hydrolysis likely targets the piperidine-carbonyl bond. Accelerated stability studies (40°C/75% RH) with HPLC monitoring reveal degradation products (e.g., methanesulfonic acid). Buffering reaction media to pH 6–7 or using enteric coatings (in vivo studies) mitigates decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
